4-Aminobutan-2-ol
Overview
Description
4-Aminobutan-2-ol is an organic compound with the molecular formula C4H11NO. It is a colorless to pale yellow liquid with amino and hydroxyl functional groups, making it soluble in water and various organic solvents . This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutan-2-ol can be synthesized through several methods. One common route involves the reduction of 4-nitro-2-butanol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 4-nitro-2-butanol. This process involves the use of a continuous flow reactor, where the nitro compound is continuously fed into the reactor along with hydrogen gas. The reaction is catalyzed by palladium on carbon, and the product is continuously removed from the reactor to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The hydroxyl group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 4-Nitro-2-butanol or 4-nitroso-2-butanol.
Reduction: 4-Aminobutan-2-amine.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is employed as an intermediate in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Aminobutan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can be converted into γ-aminobutyric acid (GABA) through a series of enzymatic reactions. This conversion involves the reduction of the amino group to form γ-aminobutyraldehyde, which is then further reduced to GABA . GABA acts as an inhibitory neurotransmitter in the central nervous system, modulating neuronal excitability and providing therapeutic effects in conditions such as epilepsy and anxiety .
Comparison with Similar Compounds
4-Aminobutan-2-ol can be compared with other similar compounds, such as:
4-Amino-1-butanol:
3-Hydroxybutylamine: Another similar compound with a hydroxyl group on the third carbon instead of the second.
1-Amino-3-hydroxybutane: A stereoisomer of this compound with the amino group on the first carbon and the hydroxyl group on the third.
These compounds share similar structural features but differ in the position of functional groups, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-aminobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUFNXWXFZVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885786 | |
Record name | 2-Butanol, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39884-48-5 | |
Record name | 4-Amino-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39884-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanol, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanol, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanol, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be understood about the potential toxicity of 4-Amino-2-butanol based on the research on structurally similar amino alcohols?
A1: The research paper "Cytotoxicity of Amino Alcohols to Rat Hepatoma-derived Fa32 Cells" [] investigates the cytotoxicity of various amino alcohols. It highlights that the position of the amino and hydroxyl groups significantly influences the compound's toxicity. For instance, 4-amino-1-butanol and 4-amino-2-butanol exhibited significantly different NI50 values, indicating the impact of the hydroxyl group's position on toxicity. Additionally, the study found that glutathione depletion generally increased amino alcohol cytotoxicity, while vitamin E enrichment decreased it. This suggests that many amino alcohols might exert toxicity through mechanisms involving glutathione interaction and the generation of oxygen free radicals. Considering the structural similarities, 4-Amino-2-butanol might exhibit similar toxicological properties. Further research is necessary to confirm these hypotheses specifically for 4-Amino-2-butanol.
Q2: Can the enantioselective aldol reaction described in one of the papers be relevant to the synthesis or potential applications of 4-Amino-2-butanol?
A2: The paper "Synthesis and enantioselective aldol reaction of a chiral 2-oxo-2-propionyl-1,3,2-oxazaphosphorinane" [] details the synthesis of a chiral oxazaphosphorinane and its use in enantioselective aldol reactions. While this research doesn't directly involve 4-Amino-2-butanol, it highlights the importance of chirality in organic synthesis and potential applications. 4-Amino-2-butanol possesses a chiral center, meaning it exists as two enantiomers. The study's focus on enantioselective synthesis suggests that controlling the stereochemistry during 4-Amino-2-butanol synthesis could be crucial, potentially leading to derivatives with different biological activities or pharmacological profiles.
Q3: How can the information on analytical methods for related compounds guide future research on 4-Amino-2-butanol?
A3: Although the provided research does not detail specific analytical methods for 4-Amino-2-butanol, the emphasis on cytotoxicity assays and structure-activity relationships offers a starting point. Researchers could adapt similar cytotoxicity assays like the neutral red uptake inhibition assay used in [] to evaluate the potential toxicity of 4-Amino-2-butanol on various cell lines. Furthermore, understanding the structure-activity relationship of similar amino alcohols can provide insights for designing and synthesizing 4-Amino-2-butanol derivatives. By systematically modifying the 4-Amino-2-butanol structure and evaluating the changes in activity, researchers can gain valuable information about its pharmacophore and potentially develop analogs with improved potency or reduced toxicity.
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